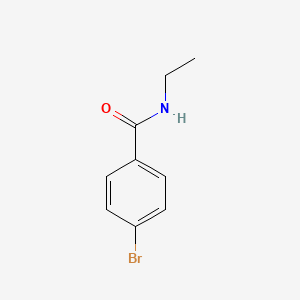

4-bromo-N-ethylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Medicinal Chemistry and Life Sciences

Benzamide and its derivatives represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group (-CONH2). ontosight.ai These structures serve as crucial building blocks in organic synthesis and are fundamental components in the development of various pharmaceutical agents. walshmedicalmedia.commdpi.com The versatility of the benzamide core allows for the introduction of different substituents, enabling detailed analysis of structure-activity relationships. mdpi.com

Pharmacological Significance of Benzamide Pharmacophores

The benzamide pharmacophore is a key feature in numerous biologically active molecules, demonstrating a wide array of pharmacological activities. researchgate.net Benzamide derivatives have been extensively studied and have shown potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comresearchgate.net Furthermore, they have been investigated for their roles as carbonic anhydrase inhibitors and cholinesterase inhibitors. researchgate.net Certain benzamide derivatives have also been explored for the treatment of cardiac arrhythmias, convulsions, depression, and as ligands for sigma-1 proteins. researchgate.net In the realm of psychiatry, benzamides like sulpiride (B1682569) and amisulpiride have been used as antipsychotic drugs. walshmedicalmedia.commdpi.com Their therapeutic effects often stem from their ability to interact with various receptors and enzymes within the body. researchgate.net For instance, some benzamides act as D2 dopaminergic receptor inhibitors, while others have shown affinity for 5-HT4 receptors, influencing gastrointestinal motility. walshmedicalmedia.commdpi.com

Role of Benzamide Derivatives in Drug Discovery and Development

The diverse biological activities of benzamide derivatives make them a focal point in drug discovery and development. walshmedicalmedia.com Scientists are continuously working to synthesize new benzamide compounds and improve existing ones to find more effective therapeutic agents. walshmedicalmedia.com They are utilized in the development of multi-target drugs, such as those for Alzheimer's disease, by acting on enzymes like acetylcholinesterase (AChE) and BACE1. mdpi.com Additionally, benzamide derivatives have been investigated as potential treatments for diabetes by acting as glucokinase activators and as antiviral agents, specifically as inhibitors of the influenza A virus nucleoprotein. nih.govscirp.org The process of developing these drugs often involves computational studies, such as pharmacophore modeling and 3D-QSAR, to identify the key structural features required for their biological activity. nih.gov

Structural Characteristics of Benzamide Core and Substituents

The fundamental structure of a benzamide consists of a benzene ring connected to a carboxamide group. nih.gov The properties and biological activity of benzamide derivatives are heavily influenced by the nature and position of substituents on both the benzene ring and the amide nitrogen. ontosight.ai The amide group itself is a crucial functional group that can form hydrogen bonds, a key interaction in biological systems. mdpi.com Substitutions on the benzene ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. acs.org For example, the presence of a bromine atom or a methoxy (B1213986) group can significantly influence a compound's ability to bind to enzymes or receptors. ontosight.ai The substituents on the amide nitrogen, which can be primary, secondary, or tertiary, also play a critical role in determining the compound's physical and biological characteristics. walshmedicalmedia.com

Specific Context of 4-bromo-N-ethylbenzamide within Benzamide Research

Identification and Nomenclature of this compound

This compound is a specific derivative of benzamide. Its chemical identity is precisely defined by its structure and systematic nomenclature.

Table 1: Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound. nih.gov |

| CAS Number | 41882-25-1. nih.gov |

| Molecular Formula | C9H10BrNO. nih.gov |

| Molecular Weight | 228.09 g/mol . nih.gov |

| SMILES | CCNC(=O)C1=CC=C(C=C1)Br. nih.gov |

| InChIKey | JXFKDGIMTQHLIT-UHFFFAOYSA-N. nih.gov |

The compound is also known by synonyms such as N-Ethyl 4-bromobenzamide. nih.gov

Research Gaps and Future Directions for this compound

While the broader class of benzamides has been extensively studied, research specifically focused on this compound appears to be limited. The existing literature and chemical databases provide fundamental information about its structure and properties. nih.gov However, detailed investigations into its specific biological activities and potential therapeutic applications are not widely reported.

Future research should aim to fill these gaps by:

Synthesizing and characterizing this compound to confirm its properties and purity.

Conducting comprehensive biological screening to evaluate its activity across a range of pharmacological targets, including those where other benzamide derivatives have shown promise, such as antimicrobial, anticancer, and neurological applications. walshmedicalmedia.comresearchgate.net

Performing structure-activity relationship (SAR) studies by synthesizing and testing related analogs to understand how modifications to the ethyl and bromo substituents affect biological activity.

Utilizing computational modeling and docking studies to predict potential biological targets and guide experimental investigations. nih.gov

Investigating its potential as an intermediate in the synthesis of more complex molecules with desired biological profiles.

By systematically exploring the chemical and biological landscape of this compound, the scientific community can uncover its potential utility in medicinal chemistry and other life sciences, contributing to the broader understanding and application of benzamide derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFKDGIMTQHLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398996 | |

| Record name | 4-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41882-25-1 | |

| Record name | 4-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Bromo N Ethylbenzamide and Its Analogues

General Synthetic Strategies for Benzamide (B126) Derivatives

The synthesis of benzamides is a cornerstone of modern organic and medicinal chemistry, given their prevalence in pharmaceuticals and biologically active molecules. researchgate.net The two most fundamental transformations required are the formation of the amide bond and the placement of functional groups, such as halogens, on the benzene (B151609) ring.

The amide bond is a critical functional group, and its synthesis is one of the most frequently performed reactions in drug discovery. nih.gov Traditional methods involve the coupling of a carboxylic acid, or a more reactive derivative, with an amine. researchgate.netresearchgate.net

The direct condensation of a carboxylic acid and an amine to form an amide is an attractive, atom-economical approach, though it can be energetically demanding. unimi.it To facilitate this transformation under milder conditions, a variety of coupling reagents and catalysts have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is believed to proceed through a highly reactive acyliminium ion intermediate. nih.gov Other effective reagents include phosphonium (B103445) or uronium salts and n-propanephosphonic acid anhydride (B1165640) (T3P). organic-chemistry.org

Lewis acids have also proven effective as catalysts. Titanium tetrachloride (TiCl₄), for instance, can mediate the direct condensation of benzoic acids and amines in a solvent like pyridine, providing the corresponding amides in moderate to excellent yields. nih.gov A study on the synthesis of a similar compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, demonstrated a 93% yield using TiCl₄ as the coupling reagent with 4-bromobenzoic acid and an amine. researchgate.net

Table 1: Selected Coupling Reagents for Amide Bond Formation

| Coupling Reagent/System | Additive(s) | Typical Conditions | Reference |

|---|---|---|---|

| EDC | HOBt, DMAP, DIPEA | Acetonitrile (B52724), Room Temp | nih.gov |

| T3P | Pyridine | - | organic-chemistry.org |

| TiCl₄ | Pyridine | 85 °C | nih.govresearchgate.net |

| HATU | DIPEA | DMF, 23 °C | nih.gov |

A highly reliable and widely used method for amide synthesis involves the reaction of an amine with a more reactive carboxylic acid derivative, the acyl chloride. researchgate.netpearson.com Acyl chlorides are potent electrophiles that readily react with amine nucleophiles. youtube.com This reaction, often performed under what are known as Schotten-Baumann conditions, typically involves an aqueous base like sodium hydroxide (B78521) to neutralize the hydrogen chloride (HCl) byproduct. youtube.com

The mechanism consists of a two-step addition-elimination sequence. The amine first attacks the carbonyl carbon of the acid chloride to form a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, reforming the carbonyl group and yielding the protonated amide. A base then removes the proton from the nitrogen to give the final, neutral amide product. youtube.com This protocol is efficient and can be performed in various solvents, including bio-based alternatives like Cyrene™. rsc.org

The introduction of a bromine atom onto a benzene ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. uoanbar.edu.iqmasterorganicchemistry.com Benzene itself is not reactive enough to engage with molecular bromine directly. libretexts.orgpressbooks.pub Therefore, the reaction requires the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), to increase the electrophilicity of the bromine. masterorganicchemistry.comjove.com

When the benzene ring already contains a substituent, as in N-ethylbenzamide, that group's electronic properties direct the position of the incoming bromine. The amide group (-NHCOR) is an activating, ortho-, para-directing group. Therefore, bromination of N-ethylbenzamide would be expected to yield a mixture of 2-bromo- and 4-bromo-N-ethylbenzamide.

Amide Bond Formation Reactions

Reaction of Benzoic Acid Derivatives with Amines

Targeted Synthesis of this compound

Based on the general principles outlined above, two primary retrosynthetic pathways are logical for the targeted synthesis of this compound.

Route A: Amide bond formation between 4-bromobenzoic acid and ethylamine (B1201723).

Route B: Amide bond formation between 4-bromobenzoyl chloride and ethylamine.

A third potential, though less direct, route would involve the bromination of N-ethylbenzamide, which would necessitate a subsequent separation of the resulting ortho and para isomers. The first two routes are more direct and offer greater control over the final product's regiochemistry.

For the synthesis of this compound, the most direct approaches involve starting with a pre-brominated precursor.

From 4-bromobenzoic acid (Route A): This method involves the direct coupling of 4-bromobenzoic acid with ethylamine. As documented in the synthesis of a closely related analogue, this transformation can be achieved in high yield using a Lewis acid catalyst. researchgate.net

Reagents: 4-bromobenzoic acid, ethylamine, titanium tetrachloride (TiCl₄), and pyridine.

Conditions: The reaction is typically performed by treating the carboxylic acid and amine with TiCl₄ in pyridine, which acts as both a base and a solvent. Heating to approximately 85°C is often required to drive the reaction to completion. nih.govresearchgate.net This method yielded 93% of a similar amide. researchgate.net

From 4-bromobenzoyl chloride (Route B): This is a classic and highly efficient method. The required 4-bromobenzoyl chloride can be readily prepared from 4-bromobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with ethylamine proceeds rapidly.

Reagents: 4-bromobenzoyl chloride, ethylamine, and a base (e.g., triethylamine, pyridine, or aqueous NaOH).

Conditions: The amine is added to a solution of the acid chloride, often in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.netyoutube.com An excess of the amine or the addition of a non-nucleophilic base is used to scavenge the HCl produced. The reaction is often exothermic and can be run at room temperature or below. researchgate.net

Table 2: Proposed Synthetic Routes for this compound

| Route | Starting Material | Key Reagents | Typical Conditions | Advantage |

|---|---|---|---|---|

| A | 4-bromobenzoic acid | Ethylamine, TiCl₄, Pyridine | Heating (e.g., 85 °C) | One-pot from carboxylic acid |

| B | 4-bromobenzoyl chloride | Ethylamine, Base (e.g., Et₃N) | Room Temperature | High reactivity, often high yield |

Multi-step Synthetic Pathways

The synthesis of this compound and its more complex analogues often necessitates multi-step reaction sequences. These pathways allow for the construction of molecules with specific functionalities that may not be achievable through single-step reactions. A common strategy involves the initial formation of a core structure, which is then elaborated in subsequent steps.

Multi-step syntheses frequently begin with the preparation of a key intermediate, such as a substituted benzamide core, which is then modified. This can involve protection-deprotection strategies to mask reactive functional groups during certain transformations. For instance, in the synthesis of related aromatic compounds, an initial acetylation can be used to protect an amino group, followed by bromination and subsequent deprotection via hydrolysis to yield the desired substituted amine. google.com

A representative multi-step pathway for an analogue, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, involves the direct amidation of a protected amine, 5-methyl-1H-pyrazol-3-amine. researchgate.net This intermediate is then coupled with the 4-bromobenzoyl moiety. The resulting bromo-substituted compound serves as a versatile precursor for further diversification, such as through cross-coupling reactions. researchgate.net Similarly, the synthesis of more complex benzamides often involves the initial formation of the benzamide linkage, followed by the introduction of other structural motifs like triazole rings or benzothiophene (B83047) moieties through cyclization and substitution reactions. evitachem.com

A general multi-step approach could start from 4-bromobenzoic acid, which is first converted to its more reactive acid chloride. This intermediate then reacts with ethylamine to form this compound. Alternatively, pathways may commence with a different substituted benzene derivative, building the benzamide functionality over several steps.

Synthesis of Key this compound Analogues for Structure-Activity Relationship Studies

The systematic modification of the this compound structure is essential for exploring structure-activity relationships (SAR). Synthetic strategies focus on altering the N-substituent, introducing additional groups on the aromatic ring, and replacing the bromine atom via cross-coupling reactions.

Varying the substituent on the amide nitrogen is a primary strategy for probing its influence on biological activity. This is typically achieved by reacting a 4-bromobenzoyl derivative with a diverse range of primary or secondary amines.

A straightforward and widely used method involves the reaction of 4-bromobenzoyl chloride with the desired amine. prepchem.com For example, 4-bromo-N-tert-butylbenzamide is synthesized by treating 4-bromobenzoyl chloride with tert-butylamine (B42293) in methylene (B1212753) chloride. prepchem.com This approach is broadly applicable to a variety of alkylamines, including ethylamine, and cycloalkylamines like cyclobutylamine, to generate a library of N-substituted analogues.

The synthesis of N-benzyl-4-bromobenzamide, a key analogue, has been accomplished through several methods starting from 4-bromobenzoic acid. One approach utilizes a coupling system of triphenylphosphine (B44618) and N-chlorophthalimide in toluene (B28343) to facilitate the amidation with benzylamine, affording the product in a 69% yield. nih.govacs.org Another method employs a solid-supported phenylboronic acid catalyst for direct amidation, though yields can be more modest. rsc.org

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-bromobenzoic acid | benzylamine, triphenylphosphine, N-chlorophthalimide | Toluene | 69% | nih.govacs.org |

| 4-bromobenzoic acid | benzylamine, solid-supported phenylboronic acid catalyst | - | 25% | rsc.org |

| 4-bromobenzoyl chloride | trans 2-(N,N-dimethylamino)cyclohexylamine, triethylamine | - | 71% (for cyclohexyl analogue) | googleapis.com |

Introducing further substituents onto the phenyl ring of this compound allows for the fine-tuning of electronic and steric properties. Two primary strategies are employed: direct functionalization of the pre-formed benzamide ring or starting the synthesis with a polysubstituted benzene derivative.

Direct C-H functionalization offers an efficient route to add substituents to the aromatic ring. For example, rhodium(III)-catalyzed C-H alkenylation has been used to introduce a tetrafluorobut-1-enyl group at the ortho-position to the amide on related benzamide systems. thieme-connect.de This demonstrates the potential for late-stage modification of the aromatic core.

Alternatively, the synthesis can commence with a starting material that already contains the desired substitution pattern. For instance, the synthesis of 4-bromo-2,5-dimethoxy-substituted analogues begins with 2-(4-bromo-2,5-dimethoxyphenyl)ethylamine, which already possesses the methoxy (B1213986) groups on the aromatic ring prior to further synthetic transformations. nih.gov Similarly, using starting materials like 4-bromo-2-nitroaniline (B116644) allows for the preparation of benzamides with an additional nitro group on the ring. spandidos-publications.com This approach is versatile, as a wide variety of substituted 4-bromobenzoic acids or anilines are commercially available or accessible synthetically.

The bromine atom on the this compound scaffold is a highly versatile functional handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between the benzamide core and various aryl or heteroaryl groups.

This strategy involves reacting the this compound analogue with an aryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. In a study on related pyrazole (B372694) benzamides, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide was successfully coupled with a variety of aryl boronic acids. researchgate.net The reactions typically employed Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system, proceeding under reflux conditions to give the arylated products in good yields. researchgate.net

This methodology has also been applied to other bromo-aromatic systems, such as the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids, which yielded both monosubstituted and bis-substituted products. mdpi.com The versatility of the Suzuki reaction allows for the introduction of phenyl rings with diverse electronic properties (both electron-donating and electron-withdrawing substituents), significantly expanding the chemical space available for SAR studies.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 89% | researchgate.net |

| 3-chlorophenyl boronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78% | researchgate.net |

| 4-formylphenyl boronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 65% | researchgate.net |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 62% | researchgate.net |

Introduction of Additional Substituents on the Aromatic Ring

Purification and Yield Optimization in this compound Synthesis

Achieving high purity and maximizing the yield are critical aspects of synthesizing this compound and its analogues. Common purification techniques include column chromatography and recrystallization, while yield optimization focuses on systematically adjusting reaction parameters.

Purification: Crude products from amidation or coupling reactions are typically purified by either silica (B1680970) gel column chromatography or recrystallization.

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent is critical; for example, a mixture of dichloromethane (DCM), hexane, and ethyl acetate (B1210297) was used to purify N-benzyl-4-bromobenzamide. nih.govacs.org The progress of the purification is monitored by techniques such as thin-layer chromatography (TLC).

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out. For instance, 4-bromo-N-tert-butyl-benzamide was purified by stirring the crude crystals in ether. prepchem.com In another case, tert-butyl methyl ether was found to be an effective recrystallization solvent for obtaining high-purity 4-bromo-o-phenylenediamine. google.com

Yield Optimization: Maximizing the reaction yield often involves the systematic variation of several key parameters.

Solvent: The choice of solvent can significantly impact reaction rates and yields. In one study optimizing an amidation reaction, anhydrous acetonitrile was found to provide the best yield (72%) compared to other solvents like toluene or dichloromethane. acs.org

Catalyst System: For catalyzed reactions, such as Pd-catalyzed couplings, the choice of ligand and base is crucial. An investigation into a C-N coupling reaction showed that while various phosphine (B1218219) ligands could be used, the combination of the AdBippyPhos ligand with a potassium phenoxide (KOPh) base gave high yields. nih.gov Further screening demonstrated that changing the ligand to tBuBippyPhos and the base to sodium phenoxide (NaOPh) could result in a quantitative (100%) yield. nih.gov

Stoichiometry and Additives: The ratio of reactants and the use of additives can also be optimized. Studies have shown that adjusting the ratio of the starting materials or the amount of an additive like imidazole (B134444) can have a substantial effect on the isolated yield of the product. rsc.org

| Ligand | Base | Yield | Reference |

|---|---|---|---|

| AdBippyPhos | KOPh | High Yield | nih.gov |

| tBuXPhos | KOPh | 10% | nih.gov |

| tBuBippyPhos | KOPh | 100% | nih.gov |

| AdBippyPhos | NaOtBu | 43% | nih.gov |

| tBuBippyPhos | NaOPh | 100% | nih.gov |

Iii. Spectroscopic and Structural Characterization of 4 Bromo N Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the atomic connectivity can be constructed.

The ¹H NMR spectrum of 4-bromo-N-ethylbenzamide provides distinct signals that correspond to each unique proton environment in the molecule. The spectrum is characterized by signals from the ethyl group protons and the aromatic protons of the para-substituted benzene (B151609) ring.

The ethyl group protons give rise to two characteristic signals:

A triplet corresponding to the terminal methyl (–CH₃) protons.

A quartet corresponding to the methylene (B1212753) (–CH₂–) protons adjacent to the nitrogen atom.

The para-substituted aromatic ring protons typically appear as a pair of doublets. A broad singlet corresponding to the amide proton (N-H) is also expected.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H | ~7.65 | Doublet | 2H | ~8.5 |

| Ar-H | ~7.55 | Doublet | 2H | ~8.5 |

| N-H | ~6.1 - 6.5 | Broad Singlet | 1H | N/A |

| N-CH ₂-CH₃ | ~3.45 | Quartet | 2H | ~7.2 |

| N-CH₂-CH ₃ | ~1.25 | Triplet | 3H | ~7.2 |

Note: Expected values are based on standard chemical shift ranges and data for analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound is expected to show seven distinct signals corresponding to the nine carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent due to symmetry).

Key signals include the carbonyl carbon, which is significantly deshielded and appears far downfield, the carbons of the ethyl group, and the four distinct signals of the aromatic ring. Partial spectroscopic data indicates signals for the ethyl group carbons at approximately 13.4 ppm and 15.9 ppm in a deuterated methanol (B129727) solvent, though these values may shift in other common NMR solvents like deuterochloroform. lookchem.com

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C =O | ~167 |

| Ar-C -C=O | ~133 |

| Ar-C H (ortho to C=O) | ~128.5 |

| Ar-C H (ortho to Br) | ~131.5 |

| Ar-C -Br | ~126 |

| N-C H₂-CH₃ | ~35 |

| N-CH₂-C H₃ | ~15 |

Note: Expected values are based on standard chemical shift ranges and data for analogous structures. Actual experimental values may vary.

The chemical shifts in the NMR spectra are dictated by the local electronic environment of each nucleus. In the aromatic region of the ¹H NMR spectrum, the protons ortho to the electron-withdrawing bromine atom and carbonyl group are shifted downfield. The para-substitution pattern results in a characteristic AA'BB' system, which often simplifies to two distinct doublets.

For the ethyl group, the splitting patterns are a direct result of spin-spin coupling between adjacent, non-equivalent protons. The methylene (–CH₂–) protons are split into a quartet by the three protons of the neighboring methyl group (n+1 rule, 3+1=4). Conversely, the methyl (–CH₃–) protons are split into a triplet by the two protons of the adjacent methylene group (n+1 rule, 2+1=3). The magnitude of this interaction is given by the coupling constant, J, which is typically around 7.2 Hz for free-rotating alkyl chains.

Carbon-13 NMR (¹³C NMR) Analysis of this compound

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, the molecular formula is confirmed as C₉H₁₀BrNO. nih.gov The theoretical monoisotopic mass calculated for this formula is 226.99458 Da, a value which can be confirmed by HRMS analysis to within a few parts per million. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation.

A key feature in the mass spectrum of this compound is the presence of a doublet for the molecular ion peak at m/z 227 and 229. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

The most prominent fragmentation pathway for N-alkyl benzamides is the alpha-cleavage at the C–N bond of the amide. This results in the formation of a stable 4-bromobenzoyl cation. This primary fragment subsequently loses a neutral carbon monoxide molecule to yield the 4-bromophenyl cation.

| Fragment Ion | Structure | Expected m/z | Notes |

| Molecular Ion [M]⁺ | [C₉H₁₀BrNO]⁺ | 227/229 | Shows characteristic 1:1 bromine isotope pattern. |

| 4-bromobenzoyl cation | [BrC₆H₄CO]⁺ | 183/185 | Formed by cleavage of the amide C-N bond. Shows 1:1 bromine isotope pattern. |

| 4-bromophenyl cation | [BrC₆H₄]⁺ | 155/157 | Formed by loss of CO from the 4-bromobenzoyl cation. Shows 1:1 bromine isotope pattern. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds.

The IR spectrum of an N-substituted benzamide (B126), such as this compound, displays characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com The N-H stretching vibration of the secondary amide typically appears as a distinct band in the region of 3495-3300 cm⁻¹. derpharmachemica.comnih.gov The carbonyl (C=O) stretching vibration is a strong, prominent band expected in the 1670-1630 cm⁻¹ range. nih.govgrowingscience.com Furthermore, the presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amide group is usually found around 1300-1200 cm⁻¹. The carbon-bromine (C-Br) bond will also exhibit a characteristic stretching vibration, typically in the lower frequency region of the spectrum.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for N-Substituted Benzamides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3495 - 3300 |

| Aromatic C-H | Stretch | > 3000 |

| Carbonyl C=O | Stretch | 1670 - 1630 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Amide C-N | Stretch | 1300 - 1200 |

| Carbon-Bromine C-Br | Stretch | 700 - 500 |

Note: The exact positions of these peaks can be influenced by the molecule's specific chemical environment and intermolecular interactions.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a nitrogen or oxygen atom. rsc.orgresearchgate.net In cocrystals of brominated compounds, the bromine atom can participate in halogen bonds, influencing the crystal's architecture. rsc.orgnih.gov The strength of these interactions depends on factors like the nature of the halogen and the acceptor atom. rsc.orgresearchgate.net Studies on related systems show that Br···N and Br···O halogen bonds can be dominant supramolecular interactions, playing a key role in the formation of cocrystals. rsc.orgrsc.org

Analysis of Intermolecular Interactions and Crystal Packing

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of this compound. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govrsc.org A typical HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol and water with additives like formic acid. rsc.org By monitoring the elution of the compound using a UV detector, its purity can be determined by comparing the area of the main peak to the areas of any impurity peaks. Developing a stability-indicating method using forced degradation studies helps ensure that the method can separate the main compound from any potential degradation products. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, reversed-phase HPLC is the most common and effective approach. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic ring and ethylamide group, this compound exhibits moderate hydrophobicity, making it well-suited for this technique.

Detailed Research Findings:

The mobile phase is generally a mixture of water and an organic solvent, such as acetonitrile or methanol. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase is often advantageous as it can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is typically employed to ensure efficient elution and sharp peaks for compounds with varying polarities.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance, typically around 230-254 nm.

The following table outlines a plausible set of HPLC conditions for the analysis of this compound.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Under these conditions, this compound would be well-retained and elute as a sharp, symmetrical peak, allowing for accurate quantification and purity assessment. The retention time is an estimate and can vary based on the exact system and conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated in a capillary column before being introduced into the mass spectrometer, where it is ionized and fragmented.

Detailed Research Findings:

For the GC-MS analysis of this compound, a standard non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane phase, would be suitable. The analysis begins with the injection of the sample into a heated inlet, which vaporizes the compound. The carrier gas, typically helium, transports the vaporized analyte through the column. A temperature program, starting at a lower temperature and gradually increasing, is used to facilitate the separation of the compound from any impurities.

Upon elution from the GC column, the molecule enters the ion source of the mass spectrometer, where it is typically subjected to Electron Ionization (EI). This high-energy ionization method causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation into smaller, characteristic charged fragments. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₉H₁₀BrNO), the molecular ion peak would be expected at m/z 227 and 229, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. A common fragmentation would be the loss of the ethylamino group to form the 4-bromobenzoyl cation. The presence of the bromine atom is a distinct feature in the mass spectrum, not only due to the isotopic pattern but also in the fragmentation, where the loss of Br can be observed.

Interactive Data Table: Predicted GC-MS Data for this compound

| Parameter | Value/Description |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-300 amu |

| Expected Molecular Ion (M⁺•) | m/z 227/229 (due to ⁷⁹Br/⁸¹Br isotopes) |

| Major Fragment Ions (m/z) | 183/185 ([M-C₂H₄N]⁺, 4-bromobenzoyl cation), 155/157 ([M-C₂H₄N-CO]⁺), 76 (C₆H₄⁺) |

The analysis of the fragmentation pattern provides a high degree of confidence in the structural identification of this compound. The combination of retention time from the GC and the unique mass spectrum from the MS makes GC-MS a definitive analytical tool for the characterization of this compound.

Iv. Reactivity and Chemical Transformations of 4 Bromo N Ethylbenzamide

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key site for reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the benzamide (B126) ring can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. evitachem.comunej.ac.id While direct SNAr reactions on electron-neutral rings are typically challenging, they can be facilitated under specific conditions or by using activated substrates. For instance, related bromo-aromatic compounds are known to react with nucleophiles such as alkoxides, thiols, and amines to yield substituted derivatives. researchgate.net These reactions often require catalysts or harsh conditions to proceed. Another pathway for substitution is through a radical-nucleophilic mechanism (SRN1). researchgate.net

The bromine substituent makes 4-bromo-N-ethylbenzamide an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used to synthesize biaryls and other conjugated systems. Research on the direct arylation of 4-bromobenzamides with various heteroarenes demonstrates the utility of this approach. researchgate.net For example, both primary and tertiary 4-bromobenzamides can be coupled with heterocycles like thiazoles, thiophenes, and furans. researchgate.net These reactions can be performed with low catalyst loadings, and importantly, under conditions that suppress the formation of undesired byproducts from C-N bond formation or homocoupling. researchgate.net

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also using a palladium catalyst. This provides a route to introduce vinyl groups or more complex unsaturated moieties onto the benzamide scaffold.

The table below summarizes findings from a study on the palladium-catalyzed direct arylation of 4-bromobenzamides with various heteroarenes, illustrating the scope of such cross-coupling reactions. researchgate.net

| 4-Bromobenzamide Substrate | Coupling Partner (Heteroarene) | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-N,N-diethylbenzamide | Thiazole (B1198619) | Pd(OAc)₂ | KOAc | DMA | 4-(Thiazol-2-yl)-N,N-diethylbenzamide | 81 |

| 4-Bromo-N,N-diethylbenzamide | 2-Methylthiophene | Pd(OAc)₂ | KOAc | DMA | N,N-Diethyl-4-(5-methylthiophen-2-yl)benzamide | 72 |

| 4-Bromo-N,N-diethylbenzamide | Furan | Pd(OAc)₂ | KOAc | DMA | N,N-Diethyl-4-(furan-2-yl)benzamide | 70 |

| 4-Bromobenzamide | Thiophene | Pd(OAc)₂ | KOAc | DMA | 4-(Thiophen-2-yl)benzamide | 75 |

| 4-Bromobenzamide | N-Methylpyrrole | Pd(OAc)₂ | KOAc | DMA | 4-(1-Methyl-1H-pyrrol-2-yl)benzamide | 66 |

Homocoupling of aryl halides is a reaction that produces symmetrical biaryl compounds. While often an undesired side reaction in cross-coupling methodologies, it can be a primary synthetic goal. The classic method for this transformation is the copper-catalyzed Ullmann reaction. organic-chemistry.org For instance, 2-bromobenzamides have been shown to undergo homocoupling to synthesize symmetrical biaryldiamides using a CuI catalyst. researchgate.net While specific examples of palladium-catalyzed homocoupling for this compound are not prominent in the surveyed literature, conditions for other palladium-catalyzed reactions, such as direct arylations or borylations, are often optimized to minimize or eliminate this side product. researchgate.netbeilstein-journals.org

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Reactions Involving the Amide Moiety

The N-ethylamide group is generally stable, but it can participate in several important chemical reactions, most notably hydrolysis and reactions involving the nitrogen atom.

Amides can be hydrolyzed back to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. The reaction involves the nucleophilic acyl substitution of a water molecule (under acidic conditions) or a hydroxide (B78521) ion (under basic conditions) at the amide carbonyl carbon. bohrium.com Due to the stability of the amide bond, these conditions are often more forceful than those required for the hydrolysis of esters. bohrium.com

Studies on the closely related compound 4-Amino-N-ethylbenzamide have demonstrated that the amide bond can be effectively cleaved. This provides a strong model for the expected reactivity of this compound.

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | 4-Aminobenzoic acid + Ethylamine (B1201723) | 89 | mendeley.com |

| 2M NaOH, EtOH, 80°C, 6h | 4-Aminobenzoate + Ethylamine | 76 | mendeley.com |

As a secondary amide, this compound has a hydrogen atom on the nitrogen that can potentially be substituted.

N-Alkylation of secondary amides to form tertiary amides can be achieved, although it is often more challenging than the alkylation of primary amides. The reaction typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent like an alkyl halide. Nickel-catalyzed methods using alcohols as alkylating agents have also been developed for the N-alkylation of amides. beilstein-journals.org

N-Acylation involves the introduction of an acyl group onto the nitrogen atom. While direct acylation of the N-H bond of a secondary amide can be difficult, related transformations are known. For example, the reaction of an N-alkylbenzamide with phosphoric anhydride (B1165640) can result in a self-condensation reaction to yield a dibenzamide, which represents a form of N-acylation. nih.gov Furthermore, catalytic methods that activate C-H bonds adjacent to the amide nitrogen have been developed, allowing for the enantioselective acylation at the α-carbon of the N-alkyl group to produce valuable α-amino ketones.

Hydrolysis of the Amide Bond

Cyclization Reactions

Cyclization reactions involving this compound and its analogues are crucial for the construction of diverse heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. The presence of the bromo- and amide- functionalities provides strategic points for intramolecular and intermolecular ring-forming transformations.

The 4-bromo-benzamide core is a valuable starting point for synthesizing a range of heterocyclic compounds. The bromine atom can be displaced or participate in coupling reactions, while the amide group can act as a directing group or a reacting partner in cyclization processes.

Research has demonstrated the synthesis of various heterocyclic scaffolds from precursors related to this compound. For instance, derivatives of 4-bromo-benzamide have been used to create complex molecules containing pyrazole (B372694), pyridazinone, and thiazole rings.

Pyrazole Derivatives: A notable example is the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. researchgate.net This compound is formed through the direct amidation of a protected 5-methyl-1H-pyrazol-3-amine, showcasing the utility of the bromo-benzamide structure in incorporating pyrazole moieties, which are known for their antibacterial activities. researchgate.net

Pyridazinone Derivatives: Complex molecules featuring a pyridazinone structure have been synthesized, such as 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide. smolecule.com The synthesis of the pyridazinone ring typically involves cyclization reactions between precursors like hydrazines and α,β-unsaturated carbonyl compounds, which are then coupled to the bromo-benzamide portion. smolecule.com Pyridazinone derivatives are investigated for a wide range of biological activities, including anti-inflammatory and antitumor properties. smolecule.com

Thiazole Derivatives: The 4-bromo-benzamide backbone has also been incorporated into thiazole-containing compounds, such as 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide. ontosight.ai The synthesis involves preparing the thiazole ring and subsequently modifying it to introduce the benzamide group. ontosight.ai Thiazole derivatives are of significant interest in medicinal chemistry for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

| Heterocyclic Scaffold | Example Compound Name | Synthetic Precursor/Method |

| Pyrazole | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Direct amidation of protected 5-methyl-1H-pyrazol-3-amine. researchgate.net |

| Pyridazinone | 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide | Cyclization of hydrazines and α,β-unsaturated carbonyls, followed by coupling. smolecule.com |

| Thiazole | 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide | Preparation of the thiazole ring followed by introduction of the benzamide moiety. ontosight.ai |

Transition metal catalysis has revolutionized the synthesis of complex cyclic molecules, and bromo-amides like this compound are excellent substrates for these transformations. mdpi.com Palladium-catalyzed reactions, in particular, are widely used for their efficiency and functional group tolerance. scholaris.ca These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of intricate polycyclic systems. mdpi.comresearchgate.net

Palladium-catalyzed cyclization of benzamides can proceed through various mechanisms, including intramolecular Heck reactions, Buchwald-Hartwig aminations, and domino reactions that form multiple bonds in a single operation. scholaris.casemanticscholar.orgbeilstein-journals.org For example, N-methyl or methoxy (B1213986) benzamides can react with benzynes in the presence of a palladium catalyst to yield tricyclic phenanthridinone derivatives. rsc.org Similarly, palladium catalysis enables the annulation of substituted haloanilines with strained alkenes to produce functionalized indolines, and extension of this methodology to halobenzamides can yield isoquinolinones. scholaris.ca

A key strategy involves the Suzuki-Miyaura cross-coupling reaction. For instance, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide can be further functionalized by reacting it with various aryl boronic acids or pinacol (B44631) esters in the presence of a palladium catalyst like Pd(PPh₃)₄ to produce 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives. researchgate.net This demonstrates a metal-catalyzed derivatization that builds upon a pre-formed heterocyclic scaffold.

| Catalyst System | Reaction Type | Product Scaffold |

| Pd(OAc)₂ / Ligand | Intramolecular Aminocarbonylation | Dibenzodiazepinones beilstein-journals.org |

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | 4-Aryl-N-(pyrazolyl)benzamides researchgate.net |

| Pd(OAc)₂ / Acid / Oxidant | Cyclization with Arynes | Phenanthridinones rsc.org |

| Pd-Catalyst / Strained Alkene | Domino Reaction / Annulation | Indolines / Isoquinolinones scholaris.ca |

Formation of Heterocyclic Scaffolds

Oxidative Carbonylation Reactions

Oxidative carbonylation represents a powerful method for C-C bond formation, where carbon monoxide (CO) is incorporated into an organic molecule. nih.gov Rhodium-catalyzed oxidative carbonylation of aromatic amides via C-H/N-H activation has been developed as an efficient strategy to synthesize phthalimides. nih.govrsc.org

In this type of reaction, this compound has been shown to be a viable substrate. rsc.org The process involves the activation of the C-H bond ortho to the amide directing group and the N-H bond of the amide itself. A plausible mechanism begins with N-H metalation of the amide onto the Rh(III) catalyst, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes migratory insertion of carbon monoxide into the Rh-C bond, creating a six-membered rhodacycle, which ultimately leads to the formation of the phthalimide (B116566) product in good yields. nih.gov The reaction typically requires an oxidant, such as a silver(I) salt, to facilitate the catalytic cycle. nih.gov

The reaction demonstrates a preference for the C-H bonds of electron-rich aromatic amides and is tolerant of various functional groups. nih.govrsc.org

Table of Reaction Conditions for Oxidative Carbonylation of this compound

| Substrate | Catalyst | Oxidant | Product |

|---|---|---|---|

| This compound | Rh(III) complex | Ag(I) salt | N-ethyl-4-bromophthalimide |

Data derived from studies on rhodium-catalyzed oxidative carbonylation of benzamides. nih.govrsc.org

Derivatization Strategies for Enhanced Biological Activity

The 4-bromo-benzamide scaffold serves as a versatile template for chemical modification to explore and enhance biological activity. smolecule.com The bromine atom is a particularly useful handle for derivatization, allowing for the introduction of new functional groups through reactions like palladium-catalyzed cross-coupling. researchgate.net These modifications can significantly alter the molecule's size, shape, lipophilicity, and electronic properties, thereby influencing its interaction with biological targets. smolecule.com

Research has shown that derivatives of 4-bromo-benzamides exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.

Antibacterial Activity: Pyrazole amide derivatives synthesized from a 4-bromo-benzamide precursor have been screened against clinically isolated, drug-resistant bacteria such as Klebsiella pneumoniae. researchgate.net The derivatization through Suzuki-Miyaura coupling allowed for the introduction of various aryl groups at the 4-position of the benzamide ring, leading to compounds with significant antibacterial efficacy. researchgate.net

Anticancer and Antimicrobial Potential: Complex derivatives incorporating a benzothiazole (B30560) moiety, such as 2-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride, have been investigated as potential anticancer and antimicrobial agents. evitachem.com The presence of multiple halogen atoms and heterocyclic systems is believed to enhance their pharmacological properties. evitachem.com

Antiviral Activity: Benzamide derivatives that incorporate pyrimidine (B1678525) and imidazole (B134444) heterocycles have shown activity against the H5N1 influenza virus, highlighting the potential for discovering new antiviral agents through the derivatization of such scaffolds. vulcanchem.com

The strategic modification of the this compound core structure is thus a key approach in medicinal chemistry for the development of new therapeutic agents. smolecule.com

| Derivative Class | Target Biological Activity | Key Synthetic Strategy |

| 4-Aryl-N-(pyrazolyl)benzamides | Antibacterial | Suzuki-Miyaura cross-coupling researchgate.net |

| Benzothiazole-containing benzamides | Anticancer, Antimicrobial | Multi-step synthesis involving amide bond formation evitachem.com |

| Pyrimidine/Imidazole-containing benzamides | Antiviral (Influenza H5N1) | Incorporation of heterocyclic moieties vulcanchem.com |

| Thiazole-containing benzamides | Anti-inflammatory, Antimicrobial | Assembly of thiazole ring and amide coupling ontosight.ai |

Vi. Pharmacological and Biological Applications of Benzamide Derivatives Relevant to 4 Bromo N Ethylbenzamide

General Pharmacological Activities of Benzamides

Benzamide (B126) derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, analgesic, cardiovascular, and neurological activities. walshmedicalmedia.comnanobioletters.comvalpo.edu The versatility of the benzamide structure allows for modifications that can tune its biological profile, leading to the development of numerous therapeutic agents. walshmedicalmedia.com

The antimicrobial properties of benzamide derivatives are well-documented, with various compounds showing efficacy against a range of bacterial and fungal pathogens. walshmedicalmedia.comnanobioletters.com

Antibacterial Activity:

Several studies have highlighted the potential of benzamide derivatives as antibacterial agents. researchgate.netorientjchem.org For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and showed moderate to high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds with certain aryl substitutions demonstrated significant activity. researchgate.net In another study, newly synthesized benzamide derivatives were effective against microorganisms, with molecular docking studies suggesting that they bind to the bacterial DNA gyrase of S. aureus. ekb.eg

Research on N-substituted benzamide derivatives has also yielded promising results. One study reported that compound 5a, a synthesized benzamide, exhibited excellent activity against both B. subtilis and E. coli. nanobioletters.com Furthermore, some N-(5-bromopyridin-2-yl)benzamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacterial strains. The modification of the benzamide scaffold continues to be a strategy for developing new antibacterial agents. nih.govmdpi.com

Antifungal Activity:

Benzamide derivatives have also been extensively investigated for their antifungal properties. nih.govjst.go.jpjst.go.jp A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that many of these compounds exhibited good to excellent activity against various phytopathogenic fungi. nih.govresearchgate.net The presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly enhance the antifungal activity. nih.govresearchgate.net

Another series of novel benzamide derivatives containing a diphenyl ether moiety showed moderate to good antifungal activities against five plant pathogen fungi. jst.go.jpjst.go.jp Similarly, the introduction of a pyrazole (B372694) ring into the benzamide structure has led to compounds with excellent in vitro activity against fungi like Sclerotinia sclerotiorum and Altenaria alternariae. sioc-journal.cn These findings underscore the potential of benzamide derivatives in the development of new antifungal agents. researchgate.net

Table 1: Examples of Antimicrobial Activity of Benzamide Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Moderate to high antibacterial activity observed. researchgate.net | researchgate.net |

| Quinoxaline and benzthiazole-containing benzamides | Gram-positive and Gram-negative bacteria | Potent antibacterial activity, with favorable binding to bacterial DNA gyrase. ekb.eg | ekb.eg |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides | Phytopathogenic fungi | Good to excellent antifungal activity, enhanced by F or Cl substitution. nih.govresearchgate.net | nih.govresearchgate.net |

| Benzamides with a diphenyl ether moiety | R. solani, S. ampelimum and other plant pathogenic fungi | Moderate to good antifungal activities. jst.go.jpjst.go.jp | jst.go.jpjst.go.jp |

| 1-methyl-pyrazol-5-yl-amino-phenyl-benzamides | Sclerotinia sclerotiorum, Altenaria alternariae, Valsa mali | Excellent in vitro antifungal activity. sioc-journal.cn | sioc-journal.cn |

Benzamide derivatives have been identified as possessing significant anti-inflammatory properties. walshmedicalmedia.comnanobioletters.com These compounds often exert their effects through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov

A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were synthesized and evaluated as anti-inflammatory agents. nih.gov Several of these compounds exhibited potent COX-2 inhibitory activity, comparable to the reference drug celecoxib, and showed better edema inhibition than diclofenac (B195802) sodium in in vivo assays. nih.gov Another study focused on N-substituted benzamide derivatives and found that they demonstrated powerful anti-inflammatory activity against lipoxygenase-3 soybean complex receptors. humanjournals.com

The anti-inflammatory potential of salicylanilide (B1680751) derivatives, which are a class of benzamides, has also been explored. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. mdpi.com Furthermore, research on 2,4-disubstituted 1,3-thiazole derivatives containing a benzamide moiety revealed that some compounds exhibited good anti-inflammatory activity by inhibiting protein denaturation. rasayanjournal.co.in

Table 2: Research Findings on Anti-inflammatory Benzamide Derivatives

| Compound/Derivative Class | Mechanism/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 1,4-dihydroquinazolin-3(2H)-yl benzamides | COX-2 inhibition, Carrageenan-induced rat paw edema | Potent COX-2 inhibition and significant in vivo anti-inflammatory effects. nih.gov | nih.gov |

| N-substituted n-{[4-(pyrimidine-2-ylsulfamoyl) phenyl] carbamothioyl} benzamides | Lipoxygenase-3 inhibition (docking study) | Powerful anti-inflammatory receptor activity. humanjournals.com | humanjournals.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition assay | Superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. mdpi.com | mdpi.com |

| 2,4-disubstituted 1,3-thiazole derivatives | Albumin denaturation method | Good anti-inflammatory activity, with some compounds showing better activity than diclofenac sodium. rasayanjournal.co.in | rasayanjournal.co.in |

The development of benzamide derivatives as anticancer and antitumor agents is an active area of research. walshmedicalmedia.comnanobioletters.comontosight.ai These compounds have been shown to target various mechanisms involved in cancer cell proliferation and survival. nih.gov

One study focused on benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds as potential PARP-1 inhibitors. nih.gov Compound 13f from this series exhibited potent anticancer activity against human colorectal cancer cells, induced apoptosis, and arrested the cell cycle at the G2/M phase. nih.gov Another research effort synthesized thiourea (B124793) benzamide derivatives and their metal complexes, which showed moderate to promising activity against human prostate and liver cancer cell lines. tjnpr.org

Furthermore, 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid have been investigated for their anticancer effects on colon carcinoma cells. orientjchem.org Among the synthesized compounds, 3,4,5-trihydroxy-N-hexyl-benzamide demonstrated the strongest inhibitory effect. orientjchem.org An imidazolyl benzamide derivative, IMUEB, was also found to exhibit antitumor activity by inhibiting proliferation and inducing apoptosis in lung cancer cells. nih.gov

Table 3: Anticancer and Antitumor Activities of Benzamide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzamidophenyl and phenylacetamidophenyl derivatives | HCT116, DLD-1, SW480 (colorectal cancer) | PARP-1 inhibition, cell cycle arrest, apoptosis induction | Compound 13f showed potent and selective anticancer activity. nih.gov | nih.gov |

| Thiourea benzamide derivatives and their Cu(II) and Pt(IV) complexes | PC3 (prostate cancer), HepG2 (liver cancer) | Cytotoxicity | Metal complexes showed moderate to promising anticancer activity. tjnpr.org | tjnpr.org |

| 3,4,5-trihydroxy-N-alkyl-benzamides | HCT-116 (colon carcinoma) | Inhibition of cell growth | 3,4,5-trihydroxy-N-hexyl-benzamide was the most potent derivative. orientjchem.org | orientjchem.org |

| Imidazolyl benzamide derivative (IMUEB) | A549 (lung cancer) | Inhibition of proliferation, apoptosis induction, cell cycle arrest | IMUEB demonstrated significant antitumor activity. nih.gov | nih.gov |

Benzamide derivatives have been explored for their potential as analgesic agents. walshmedicalmedia.comnanobioletters.com Their mechanism of action can involve the inhibition of enzymes like cyclooxygenase (COX), similar to their anti-inflammatory effects. tandfonline.com

A study on 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives revealed that these compounds possess significant analgesic activities. tandfonline.comresearchgate.net In particular, compound 2c from this series, which contains a salicylamide (B354443) moiety, exhibited excellent analgesic performance, comparable to diclofenac. tandfonline.comdovepress.com Another investigation into 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives found that some compounds had a potential analgesic effect that was several-fold more potent than indomethacin (B1671933) and diclofenac sodium. nih.gov

Furthermore, the combination of benzothiazole (B30560) and benzamide pharmacophores has led to the development of derivatives with promising analgesic activity. biomedpharmajournal.org In one study, all the synthesized benzothiazole-benzamides showed promising results in thermal stimulus tests, with some compounds being highly potent. biomedpharmajournal.org

Table 4: Analgesic Activity of Benzamide Derivatives

| Compound/Derivative Class | Animal Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 1,4-Dihydropyridine hybrid benzamides | Tail immersion method | Significant analgesic activities, with compound 2c being particularly effective. tandfonline.comdovepress.com | tandfonline.comresearchgate.netdovepress.com |

| 1,4-Dihydroquinazolin-3(2H)-yl benzamides | In vivo analgesic assay | Some compounds were 4- to 21-fold more potent than indomethacin and diclofenac sodium. nih.gov | nih.gov |

| Benzothiazole-benzamides | Thermal stimulus technique | All tested compounds showed promising analgesic activity, with some being highly potent. biomedpharmajournal.org | biomedpharmajournal.org |

While the primary focus of research on benzamide derivatives has been in other therapeutic areas, some studies have indicated their potential for cardiovascular activity. nanobioletters.com The broad pharmacological profile of benzamides suggests that structural modifications could lead to compounds with effects on the cardiovascular system. walshmedicalmedia.com Further research is needed to fully elucidate the cardiovascular applications of this class of compounds.

Benzamide derivatives are particularly well-known for their diverse applications in treating neurological disorders. nanobioletters.com

Antipsychotic Activity:

Substituted benzamides like amisulpride (B195569) and sulpiride (B1682569) are used as atypical antipsychotics. acs.orgnih.gov They are thought to exert their effects by selectively antagonizing dopamine (B1211576) D2 and D3 receptors. acs.orgnih.gov A series of (aminomethyl)benzamides have been designed and evaluated for their antipsychotic potential, showing notable affinity for dopamine D2, serotonin (B10506) 5-HT1A, and alpha1-adrenergic receptors. nih.gov More recent research has focused on developing benzamide derivatives as potential multireceptor antipsychotics, targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors to achieve a better therapeutic profile. researchgate.netnih.gov

Antiemetic Activity:

Certain benzamide derivatives are utilized for their antiemetic properties. google.com

Antidepressant Activity:

The antidepressant effects of some benzamide derivatives are linked to their action on the dopaminergic system. nih.govfarmaciajournal.com At lower doses, compounds like amisulpride and sulpiride are believed to block presynaptic D3 receptors, leading to an increase in dopamine levels and providing utility in treating certain forms of depression. farmaciajournal.com Studies on newly synthesized N-substituted benzamides have shown antidepressant-like effects in animal models of depression. farmaciajournal.com Benzothiazole-benzamide derivatives have also been evaluated and found to possess significant antidepressant activity. biomedpharmajournal.org

Anticonvulsant Activity:

The anticonvulsant properties of benzamide derivatives have been the subject of numerous investigations. valpo.eduuj.edu.pl A series of 4-(benzyloxy)-benzamides were tested for their anticonvulsant activity, with some compounds showing protection in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (ScMet) seizure assays. uj.edu.pl Isatin-based benzamide derivatives have also demonstrated remarkable anticonvulsant activity in mice. nih.gov Furthermore, fluorinated N-benzamide enaminones have been identified as having good anticonvulsant activity in the 6-Hz 'psychomotor' rodent model. bohrium.commdpi.com The synthesis of novel pyrrolyl benzamide derivatives has also yielded compounds with significant protection against both MES and pentylenetetrazole-induced convulsions. iajpr.com

Table 5: Neurological Applications of Benzamide Derivatives

| Application | Compound/Derivative Class | Mechanism of Action/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antipsychotic | Substituted benzamides (e.g., amisulpride) | Dopamine D2/D3 receptor antagonism | Effective in treating schizophrenia. acs.orgnih.gov | acs.orgnih.gov |

| (Aminomethyl)benzamides | Dopamine D2, Serotonin 5-HT1A, Adrenergic alpha1 receptor affinity | Notable affinity for receptors predictive of antipsychotic activity. nih.gov | nih.gov | |

| Antidepressant | Substituted benzamides (e.g., sulpiride) | Presynaptic D3 receptor blockade | Increased dopamine levels, effective in some forms of depression. farmaciajournal.com | farmaciajournal.com |

| Benzothiazole-benzamides | Not specified | Significant antidepressant activity in animal models. biomedpharmajournal.org | biomedpharmajournal.org | |

| Anticonvulsant | 4-(Benzyloxy)-benzamides | Not specified | Promising activity in both MES and ScMet seizure models. uj.edu.pl | uj.edu.pl |

| Isatin-based benzamides | Not specified | Remarkable anticonvulsant activity in mice. nih.gov | nih.gov | |

| Fluorinated N-benzamide enaminones | Voltage-gated sodium channel inhibition | Good anticonvulsant activity in the 6-Hz rodent model. bohrium.commdpi.com | bohrium.commdpi.com | |

| Pyrrolyl benzamide derivatives | Not specified | Significant protection against MES and PTZ induced convulsions. iajpr.com | iajpr.com |

Enzyme Inhibition (e.g., Carbonic Anhydrase, Cholinesterase, COX-1, COX-2)

Benzamide derivatives are notable for their ability to inhibit various enzymes that are critical in different pathological processes. This inhibitory action is often the primary mechanism behind their therapeutic effects.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that play a role in processes like pH regulation and fluid balance. Certain benzamide derivatives have been identified as potent inhibitors of CA isoforms. researchgate.netnih.gov For example, sulfonamide-bearing benzamide derivatives have shown significant inhibitory activity against human carbonic anhydrase II (hCA II), with some compounds demonstrating IC50 values in the nanomolar range. researchgate.net The inhibition mechanism typically involves the sulfonamide group binding to the zinc ion at the enzyme's active site. researchgate.net A recently synthesized thiazolidine-based benzamide derivative also showed excellent potential as a carbonic anhydrase inhibitor. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. Several studies have reported that benzamide derivatives can act as effective cholinesterase inhibitors. mdpi.combohrium.com For instance, certain 5-styrylbenzamides and their derivatives have demonstrated significant inhibitory effects against AChE. mdpi.com Similarly, benzamide trimethoprim (B1683648) derivatives were projected as potential inhibitors of both AChE and β-secretase (BACE1), another enzyme relevant to Alzheimer's disease. nih.gov

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are enzymes involved in the inflammatory pathway through the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Research has explored benzamide derivatives for their potential as COX inhibitors, aiming to develop agents with anti-inflammatory properties.

Table 1: Examples of Benzamide Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme(s) | Reported Activity (IC₅₀) |

|---|---|---|

| Benzamide Sulfonamides | Carbonic Anhydrase-II (hCA-II) | 0.09–0.58 µM researchgate.net |

| 5-Styrylbenzamides | Acetylcholinesterase (AChE) | 2.3–8.6 µM mdpi.com |

| Benzamide Trimethoprim Analogs | Acetylcholinesterase (AChE) | 0.056 µM (for compound JW8) nih.gov |

| Benzamide Trimethoprim Analogs | β-secretase (BACE1) | 9.01 µM (for compound JW8) nih.gov |

Potential Therapeutic Relevance of 4-bromo-N-ethylbenzamide

While specific therapeutic applications for this compound are not extensively documented in mainstream clinical use, its structure suggests potential relevance based on the activities of its analogues and its utility as a chemical building block.

The biological activities of compounds structurally similar to this compound highlight its potential. The core structure—a halogenated benzamide with an N-alkyl substitution—is found in various biologically active molecules.

Anticancer Activity: Benzamide derivatives are widely investigated for their anticancer properties. ontosight.aidergipark.org.tr They can induce cell cycle arrest and apoptosis in tumor cells. dergipark.org.tr For example, certain benzamide analogues have been shown to inhibit histone deacetylase (HDAC), an enzyme often dysregulated in cancer. dergipark.org.tr

Antimicrobial Activity: Analogues such as 4-bromo-N-methylbenzamide have been studied for potential antibacterial and antifungal properties. ontosight.ai A series of N-substituted pronestyl sulfonamide analogues, which include a bromophenethyl moiety, demonstrated antibacterial activity against several Gram-negative and Gram-positive bacterial strains. powertechjournal.com

Antiprotozoal Activity: A library of N-benzoyl-2-hydroxybenzamides, which are structural relatives, was screened for activity against parasites like Toxoplasma gondii and Plasmodium falciparum. nih.gov

Antiviral Activity: Some benzamide derivatives that incorporate pyrimidine (B1678525) and imidazole (B134444) moieties have shown activity against the H5N1 influenza virus. vulcanchem.com

Neurological and Psychiatric Applications: The broader class of substituted benzamides is well-known for its effects on the central nervous system, particularly as dopamine receptor antagonists used in treating psychosis and dysthymia. nih.gov

Table 2: Biological Activities of this compound Analogues

| Analogue/Derivative Class | Example Compound | Biological Activity |

|---|---|---|

| N-Alkyl Bromobenzamides | 4-bromo-N-methylbenzamide | Potential antibacterial, antifungal, anticancer ontosight.ai |

| Sulfonamide Derivatives | 4-(N-(4-bromophenethyl) phenylsulfonamido)-N-(2-(diethylamino) ethyl)benzamide | Antibacterial powertechjournal.com |

| Hydroxybenzamides | N-(4-ethylbenzoyl)-2-hydroxybenzamide | Antiprotozoal (T. gondii) nih.gov |

| Thiazole-containing Benzamides | 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide | Potential anti-inflammatory, antimicrobial, anticancer ontosight.ai |

This compound serves as a valuable intermediate in organic synthesis. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecules. The benzamide core itself is a common feature in many pharmaceutical agents. Therefore, this compound and its close relatives like 4-Bromo-2-ethoxy-N-ethylbenzamide are useful starting materials for creating libraries of compounds for drug discovery programs. guidechem.com For instance, it can be used to synthesize more elaborate benzamide derivatives with targeted biological activities. chemenu.com

Analogues and Their Biological Activities

Mechanistic Insights into Biological Activity

The mechanisms by which benzamide derivatives exert their effects are diverse and depend on their specific structural features.

The interaction of benzamide derivatives with biological macromolecules is governed by a combination of forces.

Enzyme Interactions: As discussed, benzamides can inhibit enzymes through various interactions. For sulfonamide-containing benzamides, a key interaction is the coordination with a metal ion (e.g., Zn²⁺) in the enzyme's active site, as seen with carbonic anhydrase. researchgate.net Other interactions include hydrogen bonding, often involving the amide N-H and carbonyl oxygen, and hydrophobic or steric interactions with amino acid residues in the binding pocket. mdpi.comresearchgate.net